5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both a brominated pyrimidine ring and a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the imidazole moiety. One common method involves the reaction of 5-bromopyrimidine with 4-methylimidazole under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors in various diseases.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for functional materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
- 2-Bromo-1-methyl-1H-imidazole
- 5-Bromo-4-(1H-imidazol-1-yl(diphenyl)methyl)-2-(methylthio)pyrimidine
Uniqueness
5-Bromo-2-(4-methyl-1h-imidazol-1-yl)pyrimidine is unique due to the presence of both a brominated pyrimidine ring and a substituted imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The methyl group on the imidazole ring further differentiates it from other similar compounds, potentially influencing its reactivity and interactions.
Properties
IUPAC Name |
5-bromo-2-(4-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-4-13(5-12-6)8-10-2-7(9)3-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWREFYOUADSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.